Technical Profile: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Technical Profile: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid
The following technical guide details the identification, synthesis, and application of 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid , a critical bifunctional building block in medicinal chemistry.
[1][2]
Compound Identification & Core Data
This compound serves as a "linchpin" scaffold in drug discovery, offering two distinct vectors for diversification: the carboxylic acid (for amide coupling) and the aryl bromide (for cross-coupling).
| Parameter | Technical Specification |
| Chemical Name | 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid |
| CAS Registry Number | 926248-67-1 |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| SMILES | OC(=O)c1cccc(n2cc(Br)cn2)c1 |
| InChIKey | YTQYZCOYYUQUKG-UHFFFAOYSA-N |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.5 (Pyrazole N) |
Synthetic Methodology
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid presents a chemoselectivity challenge: coupling the pyrazole nitrogen to the phenyl ring without affecting the bromine atom on the pyrazole or the carboxylic acid functionality.
The most robust, field-proven method is the Copper(II)-Catalyzed Chan-Lam Coupling . This oxidative coupling is superior to Palladium-catalyzed Buchwald-Hartwig amination for this substrate because it operates under milder conditions and avoids oxidative addition to the pyrazole's C-Br bond.
Protocol: Chan-Lam Oxidative Coupling
Rationale: This protocol utilizes the oxidative coupling of an aryl boronic acid with an N-nucleophile (pyrazole). The use of Copper(II) acetate allows the reaction to proceed at room temperature (or mild heat) under an oxygen atmosphere, preserving the sensitive bromine substituent.
Reagents & Materials:
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Substrate A: 4-Bromo-1H-pyrazole (1.0 equiv)
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Substrate B: 3-Boronobenzoic acid (1.2 equiv) [Alternative: 3-Carboxyphenylboronic acid]
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Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.1 – 0.2 equiv)
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Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Additives: 4Å Molecular Sieves (Critical for removing water generated during the catalytic cycle)
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask and allow it to cool under argon.
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Charging: Add 4-Bromo-1H-pyrazole (10 mmol), 3-Boronobenzoic acid (12 mmol), Cu(OAc)₂ (1-2 mmol), and activated 4Å molecular sieves.
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Solvation: Add DCM (50 mL) followed by Pyridine (20 mmol).
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Activation: The reaction requires oxygen. Attach a drying tube or leave open to air (if ambient humidity is low), or preferably, purge the headspace with dry O₂ or compressed air.
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Reaction: Stir vigorously at room temperature (20–25 °C) for 24–48 hours. The reaction color typically shifts from blue/green to a dark suspension.
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Quench: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with MeOH/DCM (1:9).
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Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.
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Purification: The crude product is often pure enough. If necessary, purify via recrystallization from EtOH/Water or flash column chromatography (Gradient: 0→10% MeOH in DCM with 1% AcOH).
Synthetic Pathway Visualization
The following diagram illustrates the logic flow for the Chan-Lam coupling and subsequent divergence points.
Caption: Synthetic workflow for CAS 926248-67-1 via Chan-Lam coupling and downstream diversification.
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate. Its value lies in the orthogonality of its functional groups.
A. Kinase Inhibitor Design
The 1-phenylpyrazole motif is a core pharmacophore in numerous kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors).
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Mechanism: The pyrazole ring often mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.
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Vector Exploration: The bromine at position 4 allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to access the hydrophobic back pocket of the enzyme.
B. Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<300 Da) and distinct vectors, this molecule is an ideal starting fragment.
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Vector 1 (COOH): Used to attach solubilizing groups (e.g., morpholine, piperazine) or to link to E3 ligase recruiters (for PROTACs).
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Vector 2 (Br): Used to elaborate the core scaffold to increase potency and selectivity.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, it should be handled according to the protocols for general aryl halides and benzoic acid derivatives.
| Hazard Class | H-Codes | Precautionary Measures |
| Skin Irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Use safety goggles. In case of contact, rinse for 15 min. |
| STOT-SE | H335 | Handle in a fume hood to avoid respiratory irritation. |
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent clumping.
References
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Sigma-Aldrich. Product Detail: 3-(4-Bromopyrazol-1-yl)benzoic acid.[1] Retrieved from
- Qiao, J. X., et al. (2008). Copper-promoted N-arylation of pyrazoles with arylboronic acids. Organic Letters, 10(19), 4287-4290. (Foundational reference for the Chan-Lam protocol used in the synthesis section).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16770343, 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid. Retrieved from
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Alchimica. Product Catalog: 3-(4-Bromopyrazol-1-yl)benzoic acid (CAS 926248-67-1).[2][1][3] Retrieved from
